![molecular formula C16H17ClN2O B224080 N-(4-butylphenyl)-2-chloropyridine-3-carboxamide](/img/structure/B224080.png)
N-(4-butylphenyl)-2-chloropyridine-3-carboxamide
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Overview
Description
N-(4-butylphenyl)-2-chloropyridine-3-carboxamide, commonly known as BPC, is a chemical compound that belongs to the class of pyridine carboxamides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. BPC is known for its ability to modulate the activity of various ion channels, receptors, and transporters, making it a valuable tool for investigating the underlying mechanisms of several physiological and pathological processes.
Mechanism of Action
BPC exerts its effects by binding to specific sites on ion channels, receptors, and transporters, thereby modulating their activity. The exact mechanism of action of BPC is not fully understood, but it is thought to involve the modulation of ion flux through the channels and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
BPC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. BPC has also been shown to modulate the activity of the TRP ion channels, which are involved in several physiological processes such as sensory perception, inflammation, and thermoregulation. Additionally, BPC has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPC is its ability to modulate the activity of various ion channels, receptors, and transporters, making it a valuable tool for investigating the underlying mechanisms of several physiological and pathological processes. BPC is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of BPC is its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of BPC is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of BPC in scientific research. One potential application is in the development of new therapeutics for the treatment of pain and inflammation. BPC has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs. Additionally, BPC could be used to investigate the role of ion channels, receptors, and transporters in various physiological and pathological processes, such as epilepsy, sensory perception, and inflammation. Finally, BPC could be used in the development of new diagnostic tools for the detection of ion channelopathies and other diseases that involve the dysregulation of ion channels and transporters.
Synthesis Methods
The synthesis of BPC involves the reaction of 4-butylphenylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of BPC is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Scientific Research Applications
BPC has been widely used in scientific research for its ability to modulate the activity of various ion channels, receptors, and transporters. It has been shown to have a potent inhibitory effect on the voltage-gated sodium channels, making it a valuable tool for investigating the underlying mechanisms of pain and epilepsy. BPC has also been shown to modulate the activity of the transient receptor potential (TRP) ion channels, which are involved in several physiological processes such as sensory perception, inflammation, and thermoregulation.
properties
Product Name |
N-(4-butylphenyl)-2-chloropyridine-3-carboxamide |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O/c1-2-3-5-12-7-9-13(10-8-12)19-16(20)14-6-4-11-18-15(14)17/h4,6-11H,2-3,5H2,1H3,(H,19,20) |
InChI Key |
XLUPEMURKBHNPH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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